(4-methoxyphenyl)methyl N-[(E)-2-(3,4-dichlorophenyl)ethenyl]carbamate (4-methoxyphenyl)methyl N-[(E)-2-(3,4-dichlorophenyl)ethenyl]carbamate
Brand Name: Vulcanchem
CAS No.: 339278-55-6
VCID: VC4255488
InChI: InChI=1S/C17H15Cl2NO3/c1-22-14-5-2-13(3-6-14)11-23-17(21)20-9-8-12-4-7-15(18)16(19)10-12/h2-10H,11H2,1H3,(H,20,21)/b9-8+
SMILES: COC1=CC=C(C=C1)COC(=O)NC=CC2=CC(=C(C=C2)Cl)Cl
Molecular Formula: C17H15Cl2NO3
Molecular Weight: 352.21

(4-methoxyphenyl)methyl N-[(E)-2-(3,4-dichlorophenyl)ethenyl]carbamate

CAS No.: 339278-55-6

Cat. No.: VC4255488

Molecular Formula: C17H15Cl2NO3

Molecular Weight: 352.21

* For research use only. Not for human or veterinary use.

(4-methoxyphenyl)methyl N-[(E)-2-(3,4-dichlorophenyl)ethenyl]carbamate - 339278-55-6

Specification

CAS No. 339278-55-6
Molecular Formula C17H15Cl2NO3
Molecular Weight 352.21
IUPAC Name (4-methoxyphenyl)methyl N-[(E)-2-(3,4-dichlorophenyl)ethenyl]carbamate
Standard InChI InChI=1S/C17H15Cl2NO3/c1-22-14-5-2-13(3-6-14)11-23-17(21)20-9-8-12-4-7-15(18)16(19)10-12/h2-10H,11H2,1H3,(H,20,21)/b9-8+
Standard InChI Key ALGWAQNYXROCFB-CMDGGOBGSA-N
SMILES COC1=CC=C(C=C1)COC(=O)NC=CC2=CC(=C(C=C2)Cl)Cl

Introduction

Synthesis

The synthesis of compounds like this typically involves:

  • Formation of the carbamate group: This can be achieved by reacting an alcohol (e.g., 4-methoxybenzyl alcohol) with an isocyanate or carbamoyl chloride under controlled conditions.

  • Coupling with the (E)-2-(3,4-dichlorophenyl)ethenyl group: This step often involves Heck coupling or similar reactions to introduce the vinyl linkage in the trans configuration.

Example Reaction Pathway:

  • Starting materials: 4-methoxybenzyl alcohol, 3,4-dichlorostyrene, and phosgene derivatives.

  • Catalysts: Palladium-based catalysts for coupling reactions.

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF).

Spectroscopic Data:

  • NMR (Nuclear Magnetic Resonance):

    • Signals for aromatic protons (~6.5–8 ppm).

    • Methoxy group (~3.5 ppm).

    • Vinyl protons (~5–6 ppm).

  • IR (Infrared Spectroscopy):

    • Carbamate C=O stretch (~1700 cm⁻¹).

    • Aromatic C-H stretches (~3000 cm⁻¹).

  • Mass Spectrometry:

    • Molecular ion peak at m/z = 341.

Applications and Potential Uses

This compound's structure suggests potential applications in:

  • Pharmaceuticals:

    • Carbamates are often used as prodrugs or active pharmaceutical ingredients due to their stability and ability to release active amines upon hydrolysis.

    • The dichlorophenyl moiety may confer bioactivity against microbial or inflammatory targets.

  • Agricultural Chemistry:

    • Similar structures are found in pesticides and fungicides due to their ability to interact with biological systems selectively.

  • Material Science:

    • Aromatic carbamates can be used as intermediates in polymer synthesis or coatings.

Research Context

While no direct studies on this specific compound were found, related carbamate derivatives have been widely studied for their biological activities and synthetic versatility. For example:

  • Carbamates are known inhibitors of acetylcholinesterase, making them candidates for neurological drug development or pesticide design.

  • Dichlorophenyl derivatives have been explored for their antimicrobial properties.

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